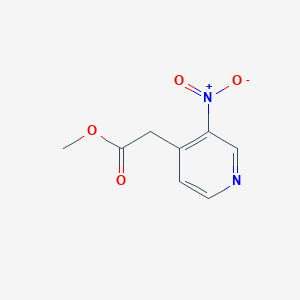

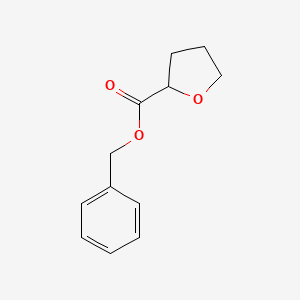

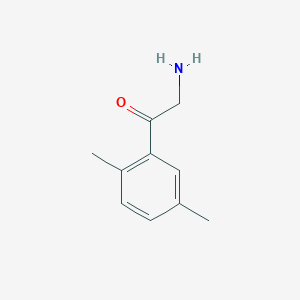

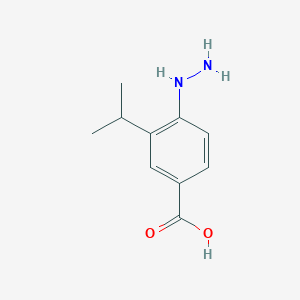

![molecular formula C17H16N4O B3284403 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide CAS No. 78439-51-7](/img/structure/B3284403.png)

2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Descripción general

Descripción

The compound “2-(1H-benzimidazol-2-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide” is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions . For instance, a related compound was synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and 4-substitutedpiperazine benzaldehydes .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques . The benzimidazole ring system is planar and can form intramolecular hydrogen bonds, leading to the formation of a planar six-membered ring .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For instance, the maximum absorption of a related compound shifted from 361 nm to 373 nm upon combination with phosgene .Aplicaciones Científicas De Investigación

Fluorescent Probe for Phosgene Detection

Phosgene (COCl₂) is an extremely toxic gas and was used as a chemical weapon during World War I. Due to its widespread industrial applications, accidental leaks can pose serious threats to the environment and human health. Researchers have developed a novel fluorescent probe based on bis-(1H-benzimidazol-2-yl)-methanone . When exposed to phosgene, this probe undergoes a rapid reaction, resulting in a six-membered cyclic carbamylation product that exhibits fluorescence turn-on. The probe’s response is highly selective, sensitive (with a detection limit of 3.3 nM in solution), and can even be applied in gas phase detection using portable test strips .

Oxadiazole Derivatives Synthesis

The compound can serve as a precursor for synthesizing 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles. These oxadiazoles exhibit diverse biological activities and are relevant in medicinal chemistry. The synthesis involves reacting 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with (un)substituted benzoic acid hydrazides under microwave-accelerated solvent-free conditions. These derivatives hold promise for drug development and other applications .

Nickel Complexes

The compound’s 2-(1-benzimidazol-2-yl)-phenol moiety can coordinate with metal ions. Researchers have synthesized nickel complexes containing this ligand. These complexes exhibit interesting properties and may find applications in catalysis, materials science, or bioinorganic chemistry. X-ray diffraction analysis confirms their molecular structures .

Direcciones Futuras

Benzimidazole derivatives have been extensively studied for their wide range of pharmacological properties, and they continue to be of interest in medicinal chemistry . Future research may focus on the synthesis of new benzimidazole derivatives, investigation of their pharmacological properties, and development of methods for their safe and effective use .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-[(E)-1-phenylethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEPQBXMHRCXAZ-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

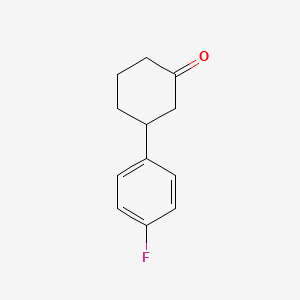

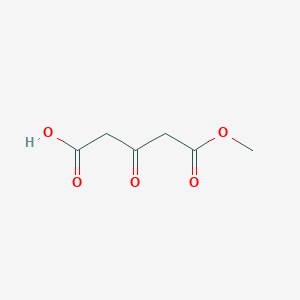

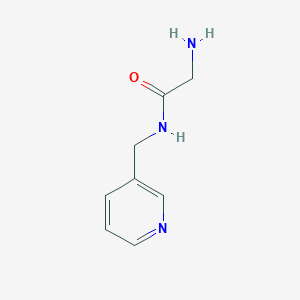

![3-((4-Methoxyphenyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B3284385.png)